molecular formula C19H16O5 B5910742 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one

Cat. No.: B5910742
M. Wt: 324.3 g/mol
InChI Key: JYEKLZXGJABOPI-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one is a complex organic compound that features a unique combination of benzodioxepin and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzodioxepin ring and the chromen structure, followed by their coupling. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Uniqueness

What sets 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one apart from similar compounds is its unique combination of benzodioxepin and chromen structures, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-18(19(21)14-5-4-13(20)10-16(14)24-11)12-3-6-15-17(9-12)23-8-2-7-22-15/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEKLZXGJABOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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